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molecular formula C12H14N2O3 B8457410 Methyl (3-amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

Methyl (3-amino-2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate

Cat. No. B8457410
M. Wt: 234.25 g/mol
InChI Key: YSBKTIROWZTXDI-UHFFFAOYSA-N
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Patent
US07129249B2

Procedure details

Sodium hydride (60% in oil, 2.52 g, 63.0 mmol) was added to 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride (J. Med. Chem., 28, 1985, 1511–16; 5.0 g, 25.2 mmol), in anhydrous DMF (100 mL) at 0° C. over a period of 5 min keeping the internal temperature at <10° C. The reaction was stirred for a further 30 min before addition of methyl bromoacetate (2.85 mL, 30.2 mmol), then stirred for a further 60 min. The reaction was quenched by addition of 1M aqueous HCl (5 mL) and the volatiles were removed by evaporation. The residue was dissolved in DCM (250 mL) and washed with sat. aqueous NaHCO3 (100 mL) and the organic layer was dried (MgSO4), filtered and evaporated to yield the title compound (5.89 g, 25.2 mmol) as yellow paste which was used without further purification.
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.85 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].Cl.[NH2:4][CH:5]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][C:6]1=[O:15].Br[CH2:17][C:18]([O:20][CH3:21])=[O:19]>CN(C=O)C>[CH3:21][O:20][C:18](=[O:19])[CH2:17][N:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:14][CH:5]([NH2:4])[C:6]1=[O:15] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
2.52 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
Cl.NC1C(NC2=CC=CC=C2C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.85 mL
Type
reactant
Smiles
BrCC(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
stirred for a further 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at <10° C
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 1M aqueous HCl (5 mL)
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (250 mL)
WASH
Type
WASH
Details
washed with sat. aqueous NaHCO3 (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
COC(CN1C(C(CC2=CC=CC=C12)N)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25.2 mmol
AMOUNT: MASS 5.89 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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